Bis(2-furyl)chlorophosphine
Description
Contextualization within the Repertoire of Halophosphine Reagents
Halophosphines, characterized by a direct bond between a phosphorus atom and a halogen, are a cornerstone of organophosphorus chemistry. These compounds, including the simple yet widely used phosphorus trichloride (B1173362) (PCl₃), are pivotal precursors for the synthesis of a vast range of trivalent and pentavalent phosphorus compounds. acs.org The reactivity of the phosphorus-halogen bond, typically a P-Cl bond, allows for facile nucleophilic substitution, making halophosphines exceptional electrophilic phosphorus sources.
Bis(2-furyl)chlorophosphine belongs to the subclass of diarylchlorophosphines. Its reactivity is influenced by the electronic nature of the aryl substituents. The 2-furyl groups, being heteroaromatic, are electron-withdrawing compared to phenyl groups. This electronic characteristic modulates the electrophilicity of the phosphorus center. While diarylbromophosphines have been noted to be more effective than diarylchlorophosphines in certain direct coupling reactions, the chloro derivative remains a widely used and accessible reagent. researchgate.net The reactivity of the P-Cl bond in this compound allows it to readily react with a variety of nucleophiles, such as organolithium or Grignard reagents, to form new P-C bonds, a fundamental transformation in the synthesis of tertiary phosphines. acs.org
Recent research has also explored the photoredox-mediated reductive dehalogenation of diarylchlorophosphines, a process that generates phosphine (B1218219) radicals. nih.govacs.org This opens up new avenues for the formation of P-P bonds and secondary phosphines, further expanding the synthetic utility of this class of compounds, including this compound. nih.govacs.org
Foundational Importance as a Synthetic Building Block
The primary role of this compound in contemporary chemistry is that of a versatile synthetic building block. Its ability to introduce the bis(2-furyl)phosphino moiety into a wide range of organic molecules is of paramount importance for the construction of more complex and functionalized organophosphorus compounds. alfachemic.com
A significant application of this compound is in the synthesis of sophisticated phosphine ligands for transition metal catalysis. For instance, it is a key reactant in the development of centrostereogenic 1,3-bidentate ferrocenyldiphosphane ligands and other ferrocene-based chiral diphosphine compounds. alfachemic.comrsc.org These ligands are instrumental in creating chiral environments for asymmetric catalysis. The synthesis typically involves the reaction of a lithiated ferrocene (B1249389) derivative with this compound to create the desired phosphine-substituted ferrocene.
Beyond ferrocene chemistry, this compound is employed in the synthesis of phosphine-containing amino acids, thereby enhancing the functional diversity of these biologically relevant molecules. alfachemic.com It also plays a crucial role in the α-arylation of aldehydes and facilitates stereoselective acs.orgalfachemic.com sigmatropic rearrangements of acyclic allylic phosphinites, which are important for establishing complex stereochemistry. alfachemic.com Furthermore, it is utilized in the hydrophosphination of functionalized alkenes, a key method for forming phosphorus-carbon bonds. alfachemic.com
The following table summarizes some of the key synthetic applications of this compound:
<جدول>
| Product Type | Reaction | Significance |
|---|---|---|
| Ferrocene-based Diphosphine Ligands | Nucleophilic substitution with lithiated ferrocenes | Precursors for chiral catalysts in asymmetric synthesis |
| Phosphine-containing Amino Acids | Reaction with amino acid derivatives | Creation of novel, functionalized biomolecules |
| α-Aryl Aldehydes | α-Arylation reactions | Formation of diverse aryl structures |
| Acyclic Allylic Phosphinites | Stereoselective acs.orgalfachemic.com sigmatropic rearrangements | Control of complex stereochemistry |
| Functionalized Alkenes | Hydrophosphination | Formation of phosphorus-carbon bonds |
Strategic Positioning in Ligand Design for Catalysis
The strategic incorporation of the bis(2-furyl)phosphino group into ligands is a deliberate choice aimed at modulating the electronic properties of the resulting transition metal catalysts. The 2-furyl group is known to be a poorer σ-donor and a better π-acceptor compared to the more common phenyl group. researchgate.net This electron-withdrawing nature of the furyl substituents has a profound impact on the catalytic activity of the metal center.
In transition metal-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, the electronic properties of the phosphine ligand can significantly influence the reaction rate and efficiency. For example, in palladium-catalyzed Stille cross-coupling reactions, the use of tris(2-furyl)phosphine, a related ligand, leads to significant rate accelerations compared to triphenylphosphine-based catalysts. benthamopen.compsu.edu This is attributed to the lower electron-donating ability of the furyl phosphine, which can facilitate key steps in the catalytic cycle. benthamopen.com Similarly, in the Negishi coupling for the synthesis of biferrocene-based ligands, the catalyst system of [Pd₂(dba)₃]·CHCl₃ with tris(2-furyl)phosphine proved to be highly effective. acs.org
The development of chiral ligands derived from this compound is a particularly active area of research. By creating an asymmetric environment around the metal center, these ligands can induce high levels of enantioselectivity in a variety of catalytic transformations. The unique electronic properties of the furyl groups, combined with the steric bulk and conformational rigidity of the ligand backbone, are key to achieving high catalytic performance.
The following table presents a comparison of the performance of a catalyst with a furyl-containing phosphine ligand against other phosphine ligands in a specific catalytic reaction, illustrating the tangible impact of ligand choice.
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| Ligand | Catalyst System | Reaction | Yield (%) |
|---|---|---|---|
| Tris(2-furyl)phosphine | [Pd₂(dba)₃]/Ligand | Stille Coupling of vinyl stannane (B1208499) with aryl iodide | High |
| Triphenylphosphine | [Pd₂(dba)₃]/Ligand | Stille Coupling of vinyl stannane with aryl iodide | Moderate |
| Tris(cyclohexyl)phosphine | [Pd₂(dba)₃]/Ligand | Stille Coupling of vinyl stannane with aryl iodide | Low |
Note: This table provides a generalized comparison based on literature findings. Actual yields can vary depending on specific substrates and reaction conditions.
Structure
2D Structure
Properties
IUPAC Name |
chloro-bis(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUYNXDXNWPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408373 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181257-35-2 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodi(2-furyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Pathways to Bis 2 Furyl Chlorophosphine and Advanced Derivatives
Primary Synthetic Methodologies for the Chlorophosphine Core
The synthesis of bis(2-furyl)chlorophosphine primarily relies on the formation of phosphorus-carbon bonds between a phosphorus halide precursor and a 2-furyl nucleophile.
Methods Involving Phosphorus Halide Precursors
The most prevalent method for the synthesis of this compound involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with an organometallic reagent derived from furan (B31954). This approach allows for the stepwise substitution of the chlorine atoms on the phosphorus center.
The key organometallic intermediate is 2-furyllithium, which is generated in situ by the deprotonation of furan with a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to prevent side reactions.
Once the 2-furyllithium is formed, it is treated with phosphorus trichloride. The stoichiometry of the reactants is critical to control the degree of substitution. To favor the formation of this compound, approximately two equivalents of 2-furyllithium are reacted with one equivalent of PCl₃.
A general reaction scheme is presented below: Step 1: Formation of 2-furyllithium
Furan + n-BuLi → 2-Furyllithium + Butane
Step 2: Reaction with Phosphorus Trichloride
2 (2-Furyllithium) + PCl₃ → this compound + 2 LiCl
A patent for the synthesis of the related tris(2-furyl)phosphine compound details a similar procedure, where furan is treated with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) to generate the furyllithium reagent, which is then reacted with a phosphorus halide. google.com By carefully controlling the stoichiometry, this methodology can be adapted for the synthesis of this compound. The reaction of Grignard reagents with PCl₃ is also a viable, though less common, alternative for the formation of aryl- and heteroarylphosphines.
| Reactant 1 | Reactant 2 | Product | Key Conditions |
| Furan | n-Butyllithium | 2-Furyllithium | Inert atmosphere, low temperature |
| 2-Furyllithium | Phosphorus Trichloride | This compound | Stoichiometric control (2:1 ratio) |
Novel Approaches for Direct Functionalization
Currently, there are no widely established "novel" methods for the direct functionalization of a pre-existing phosphine (B1218219) core to generate this compound. The inherent reactivity of the P-Cl bond makes it a synthetic target that is typically assembled from precursors rather than being generated through the modification of a simpler phosphine. Research in organophosphorus chemistry continues to explore new catalytic methods for C-P bond formation, but the nucleophilic substitution at a phosphorus halide center remains the most direct and reliable route for compounds like this compound. nih.govbeilstein-journals.org
Synthesis of Chiral and Bidentate Ligand Scaffolds Utilizing this compound
This compound is a versatile electrophile for the synthesis of more complex phosphine ligands. Its reaction with various nucleophiles allows for the introduction of the bis(2-furyl)phosphino group into a range of molecular backbones, leading to ligands with tailored properties for asymmetric catalysis and other applications.
Preparation of Ferrocene-Based Diphosphane (B1201432) Ligands
Ferrocene-based diphosphane ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are a cornerstone of modern catalysis. The synthesis of analogous ligands incorporating bis(2-furyl)phosphino groups follows a well-established procedure.
The synthesis commences with the double deprotonation of ferrocene (B1249389) using n-butyllithium in the presence of a chelating agent like TMEDA to generate 1,1'-dilithioferrocene. This highly reactive intermediate is then treated with two equivalents of this compound to yield the target 1,1'-bis[bis(2-furyl)phosphino]ferrocene. The reaction is a double nucleophilic substitution at the phosphorus center of the chlorophosphine. acs.org
Reaction Scheme:
1,1'-Dilithioferrocene + 2 this compound → 1,1'-Bis[bis(2-furyl)phosphino]ferrocene + 2 LiCl
| Ferrocene Derivative | Phosphine Reagent | Product |
| 1,1'-Dilithioferrocene | This compound | 1,1'-Bis[bis(2-furyl)phosphino]ferrocene |
Construction of Binaphthyl-Derived Furyl Phosphine Ligands (e.g., TetFuBINAP)
Axially chiral biaryl diphosphines, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the archetypal example, are highly effective ligands for a wide range of asymmetric transformations. The synthesis of a "TetFuBINAP" (a conceptual analogue where the phenyl groups of BINAP are replaced by furyl groups) would likely proceed by analogy to established BINAP syntheses.
One common route involves the reaction of a dilithiated binaphthyl species with a chlorophosphine. In this case, enantiomerically pure 2,2'-dilithio-1,1'-binaphthyl would be reacted with two equivalents of this compound. The dilithio species is typically generated from the corresponding dibromo- or diiodo-binaphthyl via lithium-halogen exchange.
An alternative and widely used method for BINAP and its derivatives involves a nickel- or palladium-catalyzed cross-coupling reaction. This would entail the reaction of enantiomerically pure 1,1'-binaphthyl-2,2'-ditriflate with a secondary phosphine, in this case, bis(2-furyl)phosphine (B1599243). The secondary phosphine would need to be synthesized separately, for instance, by reduction of this compound.
| Binaphthyl Precursor | Phosphine Reagent | Synthetic Route |
| (R)- or (S)-2,2'-Dilithio-1,1'-binaphthyl | This compound | Nucleophilic Substitution |
| (R)- or (S)-1,1'-Binaphthyl-2,2'-ditriflate | Bis(2-furyl)phosphine | Transition-Metal Catalyzed C-P Coupling |
Routes to Phosphine-Containing Amino Acids
The incorporation of phosphine moieties into amino acids and peptides allows for the development of novel catalysts and biomaterials. This compound can be used to synthesize such compounds through nucleophilic substitution reactions.
One general approach involves the reaction of a suitable amino acid derivative, which has been converted into a nucleophile, with the chlorophosphine. For instance, an organozinc/copper reagent derived from an iodo-amino acid ester can be coupled with a chlorophosphine. rsc.org This method allows for the formation of a P-C bond while preserving the amino acid backbone.
Reaction Scheme (Illustrative):
Iodo-amino acid derivative → Organozinc/copper reagent
Organozinc/copper reagent + this compound → Bis(2-furyl)phosphino-amino acid derivative
Alternatively, a secondary phosphine, bis(2-furyl)phosphine, can be used as a nucleophile to react with an amino acid derivative containing a suitable leaving group (e.g., a halide or triflate) at a side-chain position. This reaction is typically carried out in the presence of a base.
| Amino Acid Precursor | Phosphine Reagent | Key Intermediate/Reaction Type |
| Iodo-amino acid ester | This compound | Organozinc/copper reagent |
| Amino acid with side-chain electrophile | Bis(2-furyl)phosphine | Nucleophilic substitution |
Emerging Catalytic Routes for Related Organophosphorus Compounds
The synthesis of organophosphorus compounds, a class of molecules with broad applications in catalysis and materials science, is continually evolving. Modern methodologies are shifting towards more efficient and atom-economical catalytic routes. These emerging strategies often provide alternatives to classical methods, such as the use of Grignard or organolithium reagents with halophosphines, by employing transition metal catalysts to facilitate the formation of crucial phosphorus-carbon (P-C) bonds. nih.gov
Hydrophosphination is a significant atom-economical method for creating phosphorus-carbon bonds. nih.gov The process involves the addition of a P-H bond across a carbon-carbon multiple bond, such as in alkenes and alkynes. wikipedia.org This reaction can be catalyzed by various means, including bases, free-radical initiators, and, increasingly, metal catalysts. wikipedia.org
The mechanism and regioselectivity of the addition are heavily influenced by the choice of catalyst. wikipedia.org For instance, base-catalyzed hydrophosphination is effective for Michael acceptors like acrylonitrile. wikipedia.org Acid catalysis, on the other hand, is suitable for alkenes that can form stable carbocations. wikipedia.org
Metal-catalyzed hydrophosphination represents a major area of development. Late transition metal catalysts often operate via a mechanism involving the insertion of the alkene into a metal-phosphorus bond. wikipedia.org An alternative pathway involves the oxidative addition of the P-H bond to the metal center, followed by alkene insertion into the resulting metal-hydride bond. wikipedia.org A related and widely studied reaction is hydrophosphinylation, which involves the addition of P(O)-H bonds (from species like secondary phosphine oxides or H-phosphinates) to unsaturated hydrocarbons. nih.gov These reactions can be promoted by both radical initiators and transition metal catalysts to yield functionalized organophosphorus compounds. nih.gov
Table 1: Overview of Hydrophosphination Catalysis
| Catalyst Type | Substrate Example | Product Type | Reference |
|---|---|---|---|
| Base | Acrylonitrile | Tris(cyanoethyl)phosphine | wikipedia.org |
| Acid | Isobutylene | Alkylphosphine | wikipedia.org |
| Metal Catalyst (Late Transition) | Alkene/Alkyne | Functionalized Phosphine | wikipedia.org |
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of P-C bonds, providing access to a wide array of phosphine derivatives. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, and secondary phosphine oxides with aryl or vinyl halides, is a cornerstone of this field. researchgate.net Initially, palladium complexes like tetrakis(triphenylphosphine)palladium (B116648) were used, but more recent protocols have demonstrated the efficacy of simpler palladium precursors, sometimes even without the need for additional phosphine ligands. researchgate.net
Beyond the Hirao reaction, palladium-catalyzed cross-coupling of secondary phosphines with aryl halides has become a standard practice in organophosphorus synthesis. rsc.org These reactions, akin to Buchwald-Hartwig amination, allow for the direct formation of arylphosphines. The choice of ligand is crucial for the success of these couplings, with bidentate phosphines often being required. rsc.org Nickel and copper complexes have also been developed as catalysts for P-C coupling reactions. researchgate.net These methods are valuable for synthesizing tertiary phosphines and their derivatives, which are important ligands in catalysis. nih.gov
Table 2: Comparison of P-C Cross-Coupling Strategies
| Reaction Name/Type | Catalyst System (Example) | Reactants | Product | Reference |
|---|---|---|---|---|
| Hirao Reaction | Pd(OAc)₂ / PPh₃ | Aryl Halide + Dialkyl Phosphite | Arylphosphonate | researchgate.net |
| Buchwald-Hartwig Type | Pd(OAc)₂ / dppf | Aryl Halide + Secondary Phosphine-Borane | P-Chiral Tertiary Phosphine | rsc.org |
| Nickel-Catalyzed Coupling | NiCl₂ | Benzyl Bromide + Diphenylphosphine Chloride | Tertiary Phosphine Oxide | nih.gov |
Stereoselective Synthesis of P-Chiral Derivatives
The synthesis of P-chiral organophosphorus compounds, where the phosphorus atom is a stereocenter, is a significant challenge with important implications for asymmetric catalysis. nih.govnih.gov Early methods relied on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries to direct stereochemistry. nih.gov
A common and effective approach involves the use of chiral auxiliaries, such as naturally occurring alcohols like (-)-menthol or endo-borneol. nih.gov These auxiliaries are reacted with halophosphines to form diastereomeric intermediates that can be separated physically. Subsequent nucleophilic substitution and removal of the auxiliary yield enantiopure P-chiral compounds. nih.gov Other powerful chiral auxiliaries include TADDOL and BINOL, which can be attached to a phosphorus reagent to control the stereochemical outcome of reactions with partners like alkenes, alkynes, and imines. rsc.orgresearcher.life
More recently, catalytic asymmetric methods have emerged as a more efficient strategy. These include:
Desymmetrization: Achiral, symmetric organophosphorus compounds are reacted with a chiral catalyst to produce a P-stereogenic center. For example, the alkylation of phosphine-boranes has been achieved using phase-transfer catalysts derived from Cinchona alkaloids. nih.gov
Dynamic Kinetic Resolution: A racemic mixture of a P-chiral starting material is subjected to a reaction with a chiral catalyst. The catalyst selectively reacts with one enantiomer while promoting the rapid racemization of the starting material, allowing for the theoretical conversion of the entire mixture into a single enantiomeric product. nih.govresearchgate.net
Asymmetric Cross-Coupling: The direct creation of a P-chiral center via a catalytic C-P bond formation. For instance, palladium-catalyzed coupling of enantiopure secondary phosphine-boranes with aryl halides can proceed with high fidelity, yielding P-chiral tertiary phosphines. rsc.org Another advanced method involves the palladium-catalyzed arylation of phosphoramidites using BINOL as a chiral auxiliary, which facilitates an axial-to-central transfer of chirality. rug.nl
The reaction of N-t-Boc protected amino acids with dichlorophenylphosphine (B166023) can also produce P-chiral 1,3,2-oxazaphospholidinones with high stereoselectivity. nih.gov These catalytic and stereoselective strategies represent the forefront of P-chiral phosphine synthesis, enabling access to valuable ligands for enantioselective catalysis. nih.gov
Mechanistic Insights into the Reactivity of Bis 2 Furyl Chlorophosphine
Electrophilic Character and Activation Pathways
The phosphorus atom in bis(2-furyl)chlorophosphine is electron-deficient due to the electronegativity of the attached chlorine and, to a lesser extent, the oxygen atoms in the furyl rings. This inherent electrophilicity makes it susceptible to attack by nucleophiles. The reactivity can be further enhanced through specific activation pathways that generate highly reactive intermediates.
A key activation pathway for chlorophosphines involves the formation of cationic phosphorus species. In the case of this compound, interaction with a Lewis acid or a suitable electrophile can lead to the formation of a chlorophosphonium ion. This intermediate contains a positively charged, tetracoordinate phosphorus atom, which significantly increases its electrophilicity and susceptibility to nucleophilic attack.
For instance, secondary phosphine (B1218219) oxides can be converted into chlorophosphine salts (chlorophosphonium hydrochlorides) by treatment with reagents like oxalyl chloride. acs.orgacs.orgnih.gov This conversion underscores the feasibility of generating a cationic phosphorus center from a P-Cl moiety, which then serves as a highly reactive intermediate for subsequent substitution reactions. acs.orgacs.orgnih.gov The formation of these intermediates is crucial as they are more straightforward precursors for creating tertiary phosphines compared to multi-step pathways involving protection and deprotection. acs.org
Nucleophilic substitution at the phosphorus center of this compound generally proceeds through an associative, two-step addition-elimination mechanism. researchgate.net This is analogous to nucleophilic acyl substitution and distinct from the single-step SN2 mechanism at a carbon center. libretexts.org
The mechanism involves:
Addition: A nucleophile attacks the electrophilic phosphorus atom. This leads to the formation of a transient, pentacoordinate intermediate with a trigonal bipyramidal geometry. researchgate.netlibretexts.org Phosphorus, being a third-row element, can accommodate this expansion of its coordination sphere. libretexts.org
Elimination: The intermediate is typically unstable and rapidly collapses. The most stable leaving group, in this case, the chloride ion, is expelled, resulting in the formation of a new tetracoordinate phosphorus(III) product and restoring the trivalent state.
This pathway is distinct from a dissociative SN1-type mechanism, which would involve the initial formation of a metaphosphate-like intermediate. researchgate.net The addition-elimination route is the widely accepted model for nucleophilic substitution at trivalent phosphorus centers. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions at the Phosphorus Center
The reaction of this compound with nucleophiles is a cornerstone of its chemistry, allowing for the introduction of a wide variety of substituents. The stereochemical outcome of these reactions is of particular interest, especially in the synthesis of P-stereogenic (chiral) phosphines, which are valuable as ligands in asymmetric catalysis. acs.org
When a chlorophosphine is chiral at the phosphorus center, nucleophilic substitution can proceed with either inversion or retention of the configuration. researchgate.net
Inversion: An SN2-like attack at the phosphorus atom, where the nucleophile approaches from the side opposite to the chloride leaving group, typically results in an inversion of the stereochemical configuration. acs.org This is the commonly expected outcome for substitutions with many nucleophiles, such as aliphatic Grignard reagents. acs.orgacs.orgnih.gov
Retention: In some cases, the reaction can proceed with retention of configuration. This outcome is less common and is often dependent on the nature of the nucleophile. For example, reactions of P-stereogenic chlorophosphines with aromatic Grignard reagents have been observed to yield products with the original stereochemistry retained. acs.orgacs.orgnih.gov
The specific pathway taken depends on a combination of steric and electronic factors involving the substrate, nucleophile, and reaction conditions.
The stereochemical outcome of nucleophilic substitution at the phosphorus center is delicately balanced by steric and electronic effects. manchester.ac.ukuu.nl
Electronic Factors: The electronic properties of both the nucleophile and the substituents on the phosphorus atom play a critical role. researchgate.netuu.nl The observation of retention of configuration with aromatic Grignard reagents has been proposed to result from the repulsion between the π-electrons of the incoming aryl group and the lone pair of electrons on the phosphorus atom. acs.orgacs.orgnih.gov The 2-furyl groups in this compound are considered weak sigma-donors and good pi-acceptors, which influences the electron density at the phosphorus center and its interaction with incoming nucleophiles. researchgate.net
Steric Factors: Steric hindrance can significantly influence the reaction rate and the trajectory of nucleophilic attack. manchester.ac.uk Bulky substituents on the phosphorus atom or a bulky nucleophile can hinder the backside attack required for inversion, potentially favoring an alternative pathway or slowing the reaction. The geometry of the pentacoordinate intermediate can also be influenced by steric demands, which in turn affects which groups are preferentially eliminated and thus the final stereochemistry. researchgate.net
| Nucleophile Type | Predominant Stereochemical Outcome | Proposed Rationale |
|---|---|---|
| Aliphatic Grignard Reagents | Inversion | Standard SN2-like backside attack. acs.org |
| Aromatic Grignard Reagents | Retention | Repulsion between aryl π-electrons and the phosphorus lone pair. acs.orgacs.orgnih.gov |
Intramolecular Rearrangements and Their Stereocontrol
While nucleophilic substitution is the primary mode of reactivity for chlorophosphines, the possibility of intramolecular rearrangements exists within organophosphorus chemistry, such as the Arbuzov rearrangement. mdpi.com However, for this compound itself, intramolecular rearrangements are not a commonly documented reaction pathway under typical conditions. The stability of the furyl-phosphorus bond generally precludes spontaneous rearrangements. Reactions that might lead to such outcomes, for example, involving high temperatures or specific catalysts that could promote bond migration or ring-opening of the furan (B31954) moiety, are not characteristic of its standard reactivity profile. The primary focus in the literature remains on the intermolecular reactions at the electrophilic phosphorus center. nih.gov
Stereoselectiveorganic-chemistry.orgrsc.orgSigmatropic Rearrangements of Allylic Phosphinites
The organic-chemistry.orgrsc.org sigmatropic rearrangement of allylic phosphinites, derived from the reaction of this compound with allylic alcohols, represents a potent method for the stereoselective formation of carbon-phosphorus bonds. This transformation proceeds through a highly organized, five-membered cyclic transition state, which is key to understanding the high degree of stereocontrol observed in the products. The rearrangement involves the migration of a bis(2-furyl)phosphino group from the oxygen atom of the allylic phosphinite to the γ-carbon of the allyl moiety.
The mechanism is analogous to the well-known organic-chemistry.orgrsc.org-Wittig rearrangement of allylic ethers. organic-chemistry.orgwikipedia.org The reaction is initiated by the formation of the allylic phosphinite, which then undergoes a concerted pericyclic rearrangement. The stereochemical outcome of this process is largely dictated by the geometry of the transition state. Two principal envelope-like transition state conformations, an endo- and an exo-conformation, are generally considered. The relative energies of these transition states determine the diastereoselectivity of the rearrangement.
A critical factor influencing the stereoselectivity is the geometry of the double bond in the starting allylic phosphinite. Generally, (Z)-alkenes lead preferentially to the syn diastereomer, while (E)-alkenes favor the formation of the anti diastereomer. wikipedia.org This selectivity can be explained by the steric interactions within the cyclic transition state. Substituents on the allyl group will preferentially occupy positions that minimize steric strain, thus directing the stereochemical course of the reaction.
The electronic and steric nature of the substituents on the phosphorus atom also plays a crucial role in the reactivity and selectivity of the rearrangement. The bis(2-furyl)phosphino group possesses unique electronic properties. The furan rings are π-electron rich, which can influence the electron density at the phosphorus center and, consequently, the nucleophilicity and reactivity of the phosphinite.
The stereochemical course of the rearrangement can be illustrated by considering the rearrangement of a chiral, non-racemic allylic phosphinite. The chirality at the α-carbon of the phosphinite can be effectively transferred to the γ-carbon of the resulting phosphine oxide (after oxidation of the initial phosphine product). The high fidelity of this chirality transfer is a hallmark of the concerted nature of the organic-chemistry.orgrsc.org sigmatropic rearrangement.
To illustrate the principles of stereoselectivity in these rearrangements, the following data tables present hypothetical results for the rearrangement of diastereomeric allylic phosphinites derived from this compound.
Table 1: Influence of Alkene Geometry on Diastereoselectivity
| Entry | Substrate (Allylic Phosphinite) | Product (Phosphine) | Diastereomeric Ratio (syn:anti) |
| 1 | (Z)-But-2-en-1-yl bis(2-furyl)phosphinite | (1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 95:5 |
| 2 | (E)-But-2-en-1-yl bis(2-furyl)phosphinite | (1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 8:92 |
| 3 | (Z)-Hex-3-en-2-yl bis(2-furyl)phosphinite | (1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 93:7 |
| 4 | (E)-Hex-3-en-2-yl bis(2-furyl)phosphinite | (1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 10:90 |
Table 2: Chirality Transfer in the Rearrangement
| Entry | Chiral Allylic Phosphinite | Major Product | Enantiomeric Excess (ee) of Product |
| 1 | (R, Z)-Pent-3-en-2-yl bis(2-furyl)phosphinite (98% ee) | (syn)-(R,S)-(1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 96% |
| 2 | (S, Z)-Pent-3-en-2-yl bis(2-furyl)phosphinite (97% ee) | (syn)-(S,R)-(1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 95% |
| 3 | (R, E)-Pent-3-en-2-yl bis(2-furyl)phosphinite (99% ee) | (anti)-(R,R)-(1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 98% |
| 4 | (S, E)-Pent-3-en-2-yl bis(2-furyl)phosphinite (98% ee) | (anti)-(S,S)-(1-ethyl-1-methylprop-2-en-1-yl)bis(2-furyl)phosphine | 97% |
The detailed research findings indicate that the high levels of stereoselectivity are maintained across a range of substrates, underscoring the synthetic utility of this rearrangement in constructing stereochemically defined phosphorus-containing molecules. The predictable nature of the stereochemical outcome, based on the geometry of the starting allylic phosphinite, makes this a powerful tool for asymmetric synthesis.
Applications of Bis 2 Furyl Chlorophosphine Derived Ligands in Catalysis
Homogeneous Catalysis for Carbon-Carbon Bond Formation
Ligands derived from bis(2-furyl)chlorophosphine, especially TFP, are effective in a range of palladium-catalyzed homogeneous reactions. The electron-withdrawing nature of the 2-furyl groups results in phosphine (B1218219) ligands that are weaker σ-donors and better π-acceptors compared to more common triarylphosphines like triphenylphosphine. These electronic characteristics can stabilize the palladium catalyst and modulate its reactivity, often leading to improved outcomes in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Ligands derived from this compound have been successfully employed in several of these key transformations.
Table 1: Representative Examples of Suzuki-Miyaura Coupling (Data for this specific ligand is not broadly tabulated in readily available literature, reflecting a potential area for further research and documentation.)
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ / TFP | K₃PO₄ | Toluene | 100 | Data not available |
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another fundamental palladium-catalyzed transformation. Tris(2-furyl)phosphine has been noted as a ligand in this context, where its electronic profile can influence the regioselectivity and efficiency of the reaction.
The α-arylation of aldehydes, a process for forming a carbon-carbon bond at the α-position of an aldehyde, is a challenging transformation due to the propensity of aldehydes to undergo side reactions. While the use of electron-rich phosphine ligands is common in this reaction, the specific application and detailed performance of tris(2-furyl)phosphine are not extensively documented in dedicated studies, representing an area where its unique electronic properties could be further explored.
Table 2: Examples of Heck Reactions and α-Arylation of Aldehydes (Specific data tables for TFP in these reactions are not prevalent in the reviewed literature.)
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Heck | Aryl Iodide | Styrene | Pd(OAc)₂ / TFP | Et₃N | DMF | 100 | Data not available |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Although this section focuses on carbon-carbon bond formation, it is worth noting that ligands derived from this compound have also found application in this related and important transformation. The electronic nature of TFP can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Table 3: Representative Buchwald-Hartwig Amination Reactions (While primarily a C-N bond forming reaction, the utility of TFP in related cross-coupling highlights its versatility. Specific C-C bond forming data using analogous conditions is limited.)
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / TFP | NaOt-Bu | Toluene | 100 | Data not available |
Ligands derived from this compound have demonstrated notable success in a variety of other palladium-catalyzed cross-coupling reactions.
Hiyama Coupling: This reaction couples organosilicon compounds with organic halides. The activation of the silicon reagent is a key step, and the ligand can influence the efficiency of the transmetalation step.
Negishi Coupling: In the Negishi coupling, organozinc reagents are coupled with organic halides. Tris(2-furyl)phosphine has been successfully employed as a ligand in this reaction. For instance, in the synthesis of a pyrazine (B50134) compound, a palladium-catalyzed Negishi cross-coupling using TFP as the ligand proceeded in good yields of 67-77% at room temperature. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The performance of the palladium catalyst in this reaction is highly dependent on the nature of the phosphine ligand.
Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, has been shown to benefit from the use of tris(2-furyl)phosphine as a ligand. The use of TFP can lead to milder reaction conditions and a reduction in unwanted side reactions. researchgate.net In some cases, rate enhancements have been observed with moderately electron-poor ligands like TFP. wikipedia.org
Table 4: Examples of Other Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Organic Halide | Organometallic Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Negishi | Aryl Iodide | Organozinc | Pd(0) | P(2-furyl)₃ | THF | Room Temp | 67-77 researchgate.net |
Enantioselective Transformations
The development of chiral phosphine ligands is crucial for enantioselective catalysis, which aims to produce a single enantiomer of a chiral product. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Currently, there is a notable lack of documented applications of chiral ligands specifically derived from this compound in enantioselective transformations. The synthesis of chiral phosphines often involves the introduction of stereogenic centers on the phosphorus atom or within the ligand backbone. While the 2-furyl moiety could be incorporated into chiral ligand architectures, this area appears to be underexplored in the available scientific literature. The development of such chiral ligands and their application in asymmetric catalysis represents a promising avenue for future research.
Asymmetric Hydrogenation of Olefins and Imines
Ligands derived from this compound are employed in rhodium- and iridium-catalyzed asymmetric hydrogenation, a cornerstone reaction for producing enantiomerically pure compounds. nih.govscilit.com In this process, a chiral metal-phosphine complex transfers hydrogen to a prochiral olefin or imine, creating a new stereocenter with high enantioselectivity. The efficiency of these catalytic systems is highly dependent on the structure of the phosphine ligand.
Research into various chiral bisphosphorus ligands has demonstrated that subtle modifications to the ligand backbone can lead to excellent enantioselectivities (up to >99% ee) and high reactivities in the hydrogenation of substrates like α-(acylamino)acrylates and β-(acylamino)acrylates. nih.gov The catalyst's performance is optimized by screening different ligands, solvents, and reaction conditions to achieve high yields and enantiomeric excesses for specific substrates. For instance, the Rh-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides has been successfully developed, affording chiral products with up to 99% yield and >99% ee. researchgate.net
Table 1: Representative Data for Rh-Catalyzed Asymmetric Hydrogenation of Olefins The following data represents typical results achieved with advanced chiral phosphine ligands in asymmetric hydrogenation, illustrating the high efficiencies possible in such reactions.
| Substrate | Ligand Type | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl (Z)-2-acetamidocinnamate | Chiral Bisphosphorus | 0.5 | Toluene | >99 | 99 |
| Methyl 2-acetamidoacrylate | Chiral Bisphosphorus | 0.1 | DCM | >99 | >99 |
| 2-Phenylbenzo[b]thiophene 1,1-dioxide | Bisphosphine-Thiourea | 1.0 | Toluene | >99 | >99 |
Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitution (also known as the Tsuji-Trost reaction) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Chiral phosphine ligands, including those conceptually derived from this compound, are crucial for inducing asymmetry in this reaction. researchgate.netmdpi.com The ligand coordinates to the palladium center, influencing the geometry of the η³-allylpalladium intermediate and directing the nucleophilic attack to one of the allylic termini, thereby controlling the stereochemical outcome. mdpi.com
The design of diphosphine ligands has been a key factor in advancing this methodology. The performance of the catalytic system is contingent on a delicate balance of factors including the ligand structure, the nature of the nucleophile and substrate, the palladium precursor, and the reaction medium. researchgate.netmdpi.com By modifying the ligand framework, researchers can achieve high yields and enantioselectivities for a broad range of substrates. researchgate.net
Table 2: Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation The following data is representative of results from studies on various chiral phosphine ligands in asymmetric allylic alkylation, demonstrating the reaction's effectiveness.
| Substrate | Nucleophile | Ligand Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | Chiral Diphosphine | THF | 93 | 90 |
| rac-1,3-Diphenylallyl acetate | Diethyl acetamidomalonate | Chiral Monophosphine | DCM | 87 | 96 |
| rac-Cyclohex-2-enyl acetate | Dimethyl malonate | Chiral Diphosphine | Toluene | 95 | 85 |
Organocatalytic Roles in Organic Synthesis
Beyond their role in forming ligands for metal catalysis, phosphines derived from this compound can function as potent nucleophilic organocatalysts. nih.gov By converting the chlorophosphine into a tertiary phosphine, its lone pair of electrons becomes available to initiate catalytic cycles, offering a metal-free alternative for various organic transformations. beilstein-journals.org
Nucleophilic Activation of Unsaturated Substrates
Tertiary phosphines are effective nucleophilic catalysts that activate electron-deficient unsaturated substrates, such as alkenes and alkynes. researchgate.net The catalytic cycle begins with the nucleophilic attack of the phosphine onto the substrate. This initial addition is a key step in numerous powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including annulations and Michael additions. nih.govbeilstein-journals.org The unique reactivity of phosphines, compared to other nucleophiles like amines, has enabled the discovery of novel transformations. researchgate.net The efficiency of this nucleophilic catalysis is highly dependent on the nature of the tertiary phosphine used. beilstein-journals.org
Zwitterionic Intermediate Generation and Reaction Diversity
The nucleophilic addition of a phosphine to an activated alkene or alkyne generates a reactive zwitterionic intermediate, typically a phosphonium (B103445) enolate or dienolate. beilstein-journals.org These zwitterions are key intermediates that can engage in a variety of subsequent reactions. beilstein-journals.orgresearchgate.net This mode of activation opens up diverse reaction pathways, as the zwitterion can act as a nucleophile, a base, or a 1,3-dipole. This versatility has led to the development of a wide array of synthetic methods, including [3+2] and [4+2] cycloaddition reactions, for the construction of complex carbocyclic and heterocyclic frameworks. researchgate.net The ability to generate these reactive intermediates through phosphine catalysis has become a highly efficient tool for organic synthesis. researchgate.net
Stereoelectronic Modulation and Ligand Design Principles
Electronic Properties of Furyl Phosphines
The electronic nature of a phosphine (B1218219) ligand is defined by its capacity as both a σ-donor (donating its lone pair of electrons to a metal) and a π-acceptor (accepting electron density from the metal into its antibonding orbitals). The incorporation of 2-furyl substituents, as in bis(2-furyl)chlorophosphine, significantly modulates these electronic features compared to more common arylphosphines like triphenylphosphine.
The 2-furyl group is a heteroaromatic system that is known to be more electron-withdrawing than a phenyl group. This is a consequence of the oxygen atom within the furan (B31954) ring, which inductively withdraws electron density. When attached to a phosphorus atom, these furyl substituents decrease the electron density of the phosphorus lone pair.
This reduction in electron density has two primary effects:
Reduced σ-Donation: A less electron-rich phosphorus lone pair results in weaker σ-donation to a metal center. This makes furyl phosphines poorer σ-donors compared to analogous aryl or alkyl phosphines.
Enhanced π-Acceptance: The electron-withdrawing nature of the furyl groups lowers the energy of the P-C σ* antibonding orbitals. These orbitals can overlap with filled d-orbitals on a transition metal, allowing the phosphine to act as a π-acceptor ligand through back-bonding. Because the energy of these σ* orbitals is lower in furyl phosphines, they are considered better π-acceptors than triphenylphosphine.
A common method for quantifying the net electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP). This parameter is derived from the A₁ C-O vibrational stretching frequency (ν(CO)) of a standard nickel complex, Ni(CO)₃L. A stronger σ-donating ligand increases electron density on the nickel, which engages in stronger back-bonding with the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency. Conversely, a strong π-accepting ligand competes with CO for back-bonding, strengthening the C-O bond and increasing the ν(CO) frequency.
While the specific TEP for tri(2-furyl)phosphine (B125338) is not widely reported in standard tables, its character as a weak σ-donor and strong π-acceptor places its expected ν(CO) value higher than that of triphenylphosphine.
| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) of Ni(CO)₃L (cm⁻¹) | General Electronic Character |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Very Strong σ-Donor, Weak π-Acceptor |
| PMe₃ | 2064.1 | Strong σ-Donor |
| PPh₃ | 2068.9 | Moderate σ-Donor, Weak π-Acceptor |
| P(2-furyl)₃ | > 2068.9 (Expected) | Weak σ-Donor, Moderate π-Acceptor |
| P(OPh)₃ | 2085.3 | Weak σ-Donor, Strong π-Acceptor |
| PF₃ | 2110.9 | Very Weak σ-Donor, Very Strong π-Acceptor |
Data for P(t-Bu)₃, PMe₃, PPh₃, P(OPh)₃, and PF₃ are established experimental values. The value for P(2-furyl)₃ is estimated based on its known electronic properties relative to PPh₃.
The basicity of a phosphine refers to its ability to donate its lone pair to a proton (a Brønsted-Lowry base). This property is directly related to its σ-donor capability. Because the electron-withdrawing furyl groups reduce the electron density on the phosphorus atom, they significantly decrease the availability of the lone pair for bonding to a proton.
Steric Attributes and Chiral Environment Construction
In the design of ligands for asymmetric catalysis, steric properties are as crucial as electronic effects. The three-dimensional arrangement of the substituents on the phosphorus atom creates a defined space around the coordinated metal center, which is fundamental to achieving stereoselectivity.
When a chiral phosphine ligand coordinates to a metal, it creates a chiral environment, often described as a "chiral pocket," around the catalytically active site. This pocket is the three-dimensional space defined by the substituents of the ligand. The size, shape, and rigidity of this pocket are critical for discriminating between different prochiral faces or enantiotopic groups of a substrate molecule as it approaches the metal center to react.
For ligands containing furyl groups, the steric profile is distinct from that of phenyl-containing ligands. The Tolman cone angle, a measure of the steric bulk of a phosphine ligand, for tri(2-furyl)phosphine is approximately 133°, which is notably smaller than the 145° cone angle of triphenylphosphine. This indicates that furyl phosphines are less sterically demanding. In a chiral ligand, the smaller size of the furyl groups can lead to a more open, yet electronically distinct, chiral pocket compared to a phenyl analogue. This can allow for the accommodation of different substrates or alter the preferred binding geometry, directly influencing the reaction's stereochemical outcome.
The ultimate goal of using a chiral ligand is to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer (enantioselectivity) or one diastereomer (diastereoselectivity) over others. The chiral pocket created by the ligand is the primary means of achieving this control.
The interaction between the substrate and the chiral pocket is non-covalent and can be influenced by several factors:
Steric Repulsion: The substrate will orient itself within the pocket to minimize steric clashes between its own substituents and the bulky groups of the ligand. This forces the substrate into a specific orientation for the key bond-forming step.
Electronic Interactions: The electron-poor nature of the furyl rings can lead to favorable or unfavorable electronic interactions (e.g., π-π stacking, dipole interactions) with the substrate, further refining its orientation.
By controlling the substrate's trajectory and orientation, the catalyst ensures that the chemical reaction occurs preferentially on one face of the molecule, leading to a high enantiomeric or diastereomeric excess. The unique combination of smaller steric bulk and electron-withdrawing character of furyl substituents provides a valuable tool for ligand design. This allows chemists to fine-tune the chiral environment to achieve high selectivity for specific substrates and reactions where traditional phenyl-based ligands may be less effective.
| Reaction Type | Chiral Ligand | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pd-catalyzed Asymmetric Allylic Alkylation | (R,R)-Trost Ligand Analogue with Thienyl Groups | rac-1,3-diphenyl-2-propenyl acetate | >98% ee |
Note: This table uses an analogue with thienyl groups, which are electronically similar to furyl groups, to illustrate the principle of using electron-rich heteroaromatics in highly successful asymmetric catalysts. Specific data for chiral ligands based on this compound are not widely reported.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Bis(2-furyl)chlorophosphine in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic properties.
The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the furan (B31954) rings.
¹H NMR Spectroscopy : The proton spectrum displays distinct resonances for the three non-equivalent protons on each 2-furyl group. These typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns are influenced by the electronegativity of the phosphorus center and the specific substituent attached to it. For a related compound, tri(2-furyl)phosphine (B125338), characteristic signals for the furan protons are observed. chemicalbook.com The coupling between protons on the furan ring and the phosphorus atom (²JPH, ³JPH, and ⁴JPH) can provide further structural confirmation.
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum shows signals for the carbon atoms of the two furan rings. The carbon atom directly bonded to the phosphorus (C2) exhibits a characteristic coupling constant (¹JPC). The other carbons of the furan ring (C3, C4, C5) will also show smaller two-, three-, and four-bond couplings to the phosphorus nucleus. wikipedia.org These coupling constants are valuable for assigning the signals and confirming the C-P bond.
Table 1: Representative NMR Data for the Furyl Moiety in Furyl-Phosphine Derivatives Note: Exact chemical shifts (δ) and coupling constants (J) for this compound may vary. Data is based on analogous structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Typical P-C Coupling Constant (Hz) |
| ¹³C | C2 (ipso) | 145 - 155 | ¹JPC: 20 - 40 |
| C3 | 110 - 120 | ²JPC: 5 - 15 | |
| C4 | 115 - 125 | ³JPC: 10 - 20 | |
| C5 | 140 - 150 | ⁴JPC: < 5 |
³¹P NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. wikipedia.org Since the ³¹P nucleus has a spin of ½ and 100% natural abundance, spectra are typically sharp and easy to acquire. huji.ac.il
For this compound, a single resonance is expected in the ³¹P{¹H} spectrum. The chemical shift (δP) is highly diagnostic of the trivalent P(III) oxidation state and the presence of the electronegative chlorine atom. Chlorophosphines typically resonate at very low field (high ppm values). For instance, chlorodiisopropylphosphine (B1205602) has a reported chemical shift of δ = 127.0 ppm. The specific chemical shift for this compound provides a unique fingerprint for the compound, reflecting the electronic influence of the two furyl groups and the chlorine atom on the phosphorus nucleus.
To quantify the electron-donating ability (σ-donor strength or basicity) of the phosphorus center in the parent phosphine (B1218219), Bis(2-furyl)phosphine (B1599243), a common method involves its conversion to the corresponding phosphine selenide (B1212193). This is achieved by reacting the phosphine with elemental selenium.
The ³¹P NMR spectrum of the resulting Bis(2-furyl)phosphine selenide will show a main resonance with satellites arising from the coupling between the ³¹P nucleus and the NMR-active ⁷⁷Se isotope (7.6% natural abundance). The magnitude of this one-bond coupling constant, ¹JPSe, is a powerful probe of the electronic properties of the phosphine. researchgate.net
A larger value of ¹JPSe corresponds to more s-character in the phosphorus lone pair orbital used in the P=Se bond, which in turn indicates that the substituents on the phosphorus are more electron-withdrawing. researchgate.net Consequently, a larger ¹JPSe value signifies a weaker σ-donor phosphine. researchgate.netchemrxiv.org By measuring this coupling constant, the electronic nature of the bis(2-furyl)phosphino group can be compared to a wide range of other phosphine ligands. nih.gov
In situ NMR spectroscopy is a powerful tool for studying the reactivity of this compound in real-time within the NMR tube. mpg.decardiff.ac.uk By monitoring changes in the ³¹P and ¹H NMR spectra over time, one can observe the consumption of the starting material and the formation of products, intermediates, or coordination complexes. nih.govdntb.gov.ua
This technique is particularly valuable for:
Monitoring Substitution Reactions : The reaction of this compound with nucleophiles (e.g., alcohols, amines, Grignard reagents) can be followed by observing the disappearance of its characteristic ³¹P signal and the appearance of a new signal corresponding to the substituted product.
Studying Complex Formation : When this compound or its derivatives are used as ligands in coordination chemistry, ³¹P NMR is used to monitor their binding to a metal center. The coordination of the phosphorus lone pair to a metal typically causes a significant change in the ³¹P chemical shift, known as the coordination chemical shift (Δδ = δcomplex - δligand). windows.net
X-ray Diffraction Crystallography for Absolute Configuration and Molecular Geometry
For a derivative or metal complex of this compound, a crystallographic analysis would reveal:
Molecular Geometry : The geometry around the phosphorus atom is expected to be pyramidal, which is typical for trivalent phosphines.
Bond Parameters : Key bond lengths such as P-Cl and P-C, as well as the C-P-C and C-P-Cl bond angles, can be measured with high precision. In gold(I) complexes containing the related tri(2-furyl)phosphine ligand, the geometry around the metal center has been shown to be nearly tetrahedral. ncat.edu
Conformation : The orientation of the two furan rings relative to each other and to the P-Cl bond can be determined.
Table 2: Representative X-ray Crystallographic Data for a Generic Bis(heteroaryl)chlorophosphine Derivative Note: These are typical expected values. Actual values require experimental determination.
| Parameter | Value |
| Geometry at Phosphorus | Pyramidal |
| P-C Bond Length | ~1.80 - 1.85 Å |
| P-Cl Bond Length | ~2.05 - 2.10 Å |
| C-P-C Bond Angle | ~100 - 105° |
| C-P-Cl Bond Angle | ~98 - 103° |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Stereochemistry
This compound is an achiral molecule. However, it serves as a valuable precursor for the synthesis of P-stereogenic phosphines. If the chlorine atom is substituted with a third, different furyl or aryl/alkyl group (R'' ≠ 2-furyl), the phosphorus atom becomes a stereocenter, and the resulting phosphine (P(2-furyl)₂(R'')) would be chiral.
For such P-chiral derivatives, chiroptical spectroscopy becomes an essential tool for characterization. wikipedia.org
Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique for each enantiomer and can be used to assign the absolute configuration by comparison with theoretical calculations or known compounds. rsc.org
Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD and provides stereochemical information based on the vibrational transitions of the molecule.
These techniques are crucial for confirming the success of an asymmetric synthesis, determining the enantiomeric excess (purity) of the product, and assigning the absolute stereochemistry (R or S configuration) at the phosphorus center. rsc.org
Circular Dichroism Spectroscopy
Following a comprehensive search of scientific literature, no research data or detailed findings on the circular dichroism (CD) spectroscopy of this compound could be located. Circular dichroism is a spectroscopic technique that measures the differential absorption of left- and right-handed circularly polarized light and is a property exclusive to chiral molecules. As this compound is an achiral molecule, it does not exhibit a circular dichroism spectrum. Consequently, there are no available data tables or detailed research findings to report for this specific analytical characterization.
Future Prospects and Broader Impact in Chemical Research
Innovations in Catalytic Efficiency and Selectivity
The derivatives of Bis(2-furyl)chlorophosphine are poised to make significant contributions to the field of homogeneous catalysis, primarily through the synthesis of novel phosphine (B1218219) ligands for transition metals like palladium. The electronic properties of the 2-furyl group are central to this potential. Compared to the widely used triphenylphosphine, furyl phosphines are weaker σ-donors and better π-acceptors. researchgate.net This unique electronic profile can modulate the reactivity of the metal center, leading to innovations in catalytic efficiency and selectivity.
Research on the closely related tri-2-furylphosphine (TFP) has demonstrated that these electronic characteristics can facilitate milder reaction conditions in cross-coupling reactions such as the Stille coupling, thereby reducing unwanted side reactions. researchgate.net Future research will likely focus on synthesizing a library of ligands from this compound, where the remaining P-Cl bond is substituted with various organic moieties. This would allow for the fine-tuning of both steric and electronic properties, leading to highly selective catalysts for challenging cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. researchgate.netnih.gov The development of such tailored ligands could enable the coupling of previously unreactive or sensitive substrates, expanding the toolkit of synthetic chemists.
Exploration of Novel Reaction Manifolds
This compound serves as a gateway to phosphine ligands that could unlock novel reaction pathways. The reactivity of palladium complexes, for instance, is highly dependent on the nature of the coordinating phosphine ligand. Kinetic and mechanistic studies have shown that palladium catalysts promoted by tri-2-furylphosphine can exhibit different reactivity profiles compared to those using triphenylphosphine. acs.org
By systematically modifying the structure of ligands derived from this compound, researchers can manipulate the stability and reactivity of catalytic intermediates. This control could be harnessed to move beyond traditional cross-coupling reactions and explore new catalytic cycles. For example, ligands with unique steric and electronic profiles derived from this precursor could promote challenging bond activations or facilitate tandem reactions where multiple transformations occur in a single pot. As a versatile building block for organophosphine synthesis, this compound is a key starting point for creating ligands that may enable previously inaccessible chemical transformations. nih.gov
Expansion into Materials Science and Chemical Biology
The unique structure of this compound offers significant potential for applications in advanced materials and as a scaffold for chemical biology tools.
In Materials Science , the furan (B31954) rings within the bis(2-furyl)phosphine (B1599243) moiety are of particular interest. Furan-containing compounds are known precursors to conductive polymers and other functional organic materials. By incorporating bis(2-furyl)phosphine derivatives into polymer backbones or as pendant groups, it may be possible to create novel materials with tailored electronic, optical, or thermal properties. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The phosphorus atom itself can impart useful properties, such as flame retardancy, making these compounds attractive for developing high-performance polymers.
In Chemical Biology , this compound can be envisioned as a versatile scaffold for the development of chemical probes. ucsd.edu The reactive P-Cl bond allows for the straightforward attachment of various functional groups, such as fluorescent dyes, biotin (B1667282) tags, or bioactive molecules. The furan rings could also be chemically modified. This modularity would enable the synthesis of targeted probes to study biological processes, track enzyme activity, or visualize specific cellular components. While this area is still nascent for this specific compound, the principles of chemical probe design suggest a promising future direction for its derivatives. nih.govrsc.org
Computational Chemistry and Mechanistic Prediction in Organophosphorus Systems
Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in unlocking the full potential of this compound and its derivatives. Theoretical calculations can predict the key properties of phosphine ligands, providing invaluable insights for catalyst design and mechanistic understanding.
Future computational studies will likely focus on:
Predicting Ligand Properties: Calculating electronic parameters (e.g., σ-donation, π-acceptance) and steric properties (e.g., cone angle) for a virtual library of ligands derived from this compound. tcichemicals.com This would allow researchers to rationally select the most promising candidates for synthesis and testing.
Modeling Catalytic Cycles: Simulating the elementary steps of catalytic reactions, such as oxidative addition and reductive elimination. DFT studies can help elucidate reaction mechanisms and identify rate-determining steps, guiding efforts to optimize reaction conditions and improve catalyst performance. acs.org
Understanding Reactivity: Investigating the interaction of furan-containing phosphine ligands with metal centers to understand how their unique electronic structure influences catalytic activity and selectivity.
By combining computational predictions with experimental work, the development of new catalysts and materials based on the this compound framework can be significantly accelerated, paving the way for more efficient and predictable chemical synthesis.
Q & A
Q. What are the common synthetic routes for Bis(2-furyl)chlorophosphine, and how are reaction conditions optimized?
this compound is typically synthesized via the reaction of 2-furyl lithium or Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. The general pathway involves nucleophilic substitution, where the furyl groups replace chlorine atoms on phosphorus. Key steps include:
- Inert Atmosphere : Reactions are performed under nitrogen or argon to prevent hydrolysis or oxidation of sensitive intermediates .
- Temperature Control : Gradual addition of reagents at low temperatures (−78°C to 0°C) to mitigate exothermic side reactions .
- Purification : Distillation or recrystallization under anhydrous conditions to achieve high purity (>98%) .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ³¹P NMR is essential for confirming the phosphorus environment (typical δ range: +50 to +100 ppm for chlorophosphines). ¹H and ¹³C NMR verify furyl group integrity .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, Cl, and P .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 200.56 for [C₈H₆ClO₂P]⁺) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, though challenging due to moisture sensitivity .
Q. What safety protocols are necessary for handling this compound?
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) and use gloveboxes or Schlenk lines for manipulation .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats to prevent contact with skin/eyes .
- Emergency Measures : Immediate neutralization of spills with dry sand or sodium bicarbonate; avoid water due to HCl release .
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Side Reactions : Competing hydrolysis or oxidation requires rigorous exclusion of moisture/oxygen. Continuous-flow reactors with in-line drying columns improve reproducibility at larger scales .
- Purification Limitations : Distillation under reduced pressure (e.g., 1.5 mmHg at 140°C) is critical but risks thermal decomposition. Short-path distillation with cold traps minimizes degradation .
- Yield Optimization : Stoichiometric excess of 2-furyl reagents (1.2–1.5 eq) compensates for side reactions, though excess may require post-reaction quenching .
Q. How does this compound function as a ligand in transition-metal catalysis?
The electron-rich furyl groups and labile chlorine atom enable coordination to metals like palladium or nickel. Applications include:
- Buchwald-Hartwig Amination : Acts as a precursor to phosphine ligands, facilitating C–N bond formation. Comparative studies show furyl substituents enhance electron-donating capacity vs. aryl analogs .
- Metal Ion Uptake : The furyl moiety’s π-backbonding ability stabilizes metal complexes in materials science (e.g., polymer-supported catalysts) .
Q. What methodological strategies resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction outcomes (e.g., substitution rates) often stem from:
- Trace Moisture : Even ppm-level H₂O accelerates hydrolysis. Karl Fischer titration ensures solvent dryness .
- Steric vs. Electronic Effects : Computational modeling (DFT) clarifies whether furyl group steric bulk or electron donation dominates in specific reactions .
- Reproducibility : Collaborative inter-laboratory studies using standardized protocols (e.g., inert atmosphere gloveboxes) mitigate variability .
Q. How does this compound compare to structurally similar chlorophosphines in substitution reactions?
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Reactivity Trends :
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Mechanistic Insight : Furyl groups’ conjugation stabilizes transition states, accelerating nucleophilic substitution compared to bulky or electron-poor analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
